molecular formula C6H16NO3P B1623932 [(1R)-1-aminohexyl]phosphonic acid CAS No. 308103-42-6

[(1R)-1-aminohexyl]phosphonic acid

Cat. No.: B1623932
CAS No.: 308103-42-6
M. Wt: 181.17 g/mol
InChI Key: ODMTWOKJHVPSLP-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R)-1-aminohexyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a hexyl chain with an amino group at the terminal position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(1R)-1-aminohexyl]phosphonic acid typically involves the reaction of hexylamine with phosphorous acid or its derivatives. One common method is the Kabachnik-Fields reaction, which involves the condensation of hexylamine, formaldehyde, and phosphorous acid under controlled conditions . The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: [(1R)-1-aminohexyl]phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

[(1R)-1-aminohexyl]phosphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying phosphonate metabolism in biological systems.

    Medicine: Explored for its potential as an antiviral and antibacterial agent due to its ability to interfere with essential biological processes in pathogens.

    Industry: Utilized in the development of corrosion inhibitors, flame retardants, and water treatment chemicals.

Mechanism of Action

The mechanism of action of [(1R)-1-aminohexyl]phosphonic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • (1R)-(-)-(1-Aminopropyl)phosphonic acid
  • (1R)-(-)-(1-Aminobutyl)phosphonic acid
  • (1R)-(-)-(1-Aminopentyl)phosphonic acid

Comparison:

Properties

CAS No.

308103-42-6

Molecular Formula

C6H16NO3P

Molecular Weight

181.17 g/mol

IUPAC Name

[(1R)-1-aminohexyl]phosphonic acid

InChI

InChI=1S/C6H16NO3P/c1-2-3-4-5-6(7)11(8,9)10/h6H,2-5,7H2,1H3,(H2,8,9,10)/t6-/m1/s1

InChI Key

ODMTWOKJHVPSLP-ZCFIWIBFSA-N

SMILES

CCCCCC(N)P(=O)(O)O

Isomeric SMILES

CCCCC[C@H](N)P(=O)(O)O

Canonical SMILES

CCCCCC(N)P(=O)(O)O

Origin of Product

United States

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